Product packaging for Diflovidazin(Cat. No.:CAS No. 162320-67-4)

Diflovidazin

Cat. No.: B169530
CAS No.: 162320-67-4
M. Wt: 304.68 g/mol
InChI Key: SWBHWUYHHJCADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background and Context of Diflovidazin as a Chemical Compound

This compound is a synthetic chemical compound classified within the tetrazine family labsolu.canih.gov. Its systematic IUPAC name is 3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine nih.govuni.lunih.gov. The molecular formula of this compound is C₁₄H₇ClF₂N₄, and its molecular weight is approximately 304.68 g/mol nih.govuni.lunih.govnih.govherts.ac.ukebricmall.com. It is identified by the CAS Registry Number 162320-67-4 and has a PubChem CID of 153985 nih.govuni.lunih.govherts.ac.ukebricmall.comuni.lu. Synonyms for this compound include Flufenzine, SZI-121, and Flumite 200 uni.lunih.gov.

Physically, this compound presents as an odorless, mauve or pink crystalline solid nih.govnih.gov. It exhibits low vapor pressure and low water solubility, ranging from 0.21 to 0.30 mg/L across pH 1–9 at 25°C labsolu.canih.govnih.gov. The compound is relatively stable in aqueous solutions at pH 2-7 but undergoes hydrolysis under alkaline conditions (pH 9) labsolu.canih.gov. Its melting point is reported to be between 187-189°C, with decomposition occurring upon heating nih.govebricmall.com.

Introduced in 1997, this compound is primarily recognized for its application as a selective acaricide or miticide nih.govnih.gov. It demonstrates contact and translaminar activity, meaning it can penetrate plant tissues to reach pests on the underside of leaves nih.govnih.gov. Its mode of action involves inhibiting reproduction by preventing egg production in female mites and hindering the development of mites at their chrysalis stages nih.govnih.gov. Mechanistically, this compound is known to inhibit chitin (B13524) synthase I (CHS1), an enzyme crucial for arthropod exoskeleton formation labsolu.canih.gov.

Scope and Objectives of the Research Outline

Academic research on this compound broadly aims to elucidate its chemical properties, biological efficacy, and environmental interactions. A primary focus is its acaricidal activity, particularly against economically significant agricultural pests such as the two-spotted spider mite, Tetranychus urticae labsolu.caherts.ac.uk.

Key objectives within this research scope include:

Population Dynamics Analysis: Research aims to quantify the effects of this compound on mite population growth parameters, such as the intrinsic rate of increase (r), finite rate of increase (λ), and net reproductive rate (R₀) herts.ac.uk.

Synergistic Interactions: Investigations explore the potential for enhanced efficacy when this compound is combined with other compounds, such as pyrethroids like fenpropathrin, to achieve synergistic acaricidal effects labsolu.caherts.ac.uk.

Mechanism of Action Elucidation: Academic efforts delve deeper into the precise biochemical and molecular mechanisms by which this compound exerts its effects, including its role as a chitin synthase I inhibitor and a reproduction inhibitor labsolu.canih.govnih.gov.

Environmental Fate and Non-Target Organism Impact: Research also extends to understanding the stability and degradation pathways of this compound in various environmental matrices and its potential effects on non-target organisms, using model systems like zebrafish to study impacts on biological systems such as hematopoietic stem cells and the underlying molecular pathways involved (e.g., TLR4/NF-κB/p53 pathway) labsolu.ca.

Significance of this compound Research in Relevant Fields

Research into this compound holds significant implications across several scientific disciplines:

Agricultural and Pest Management Sciences: As a selective acaricide, this compound is crucial for the control of a broad spectrum of mites, including those from the families Tetranychidae, Eriophyidae, Tarsonemidae, and Tenuipalpidae, which are major pests in horticulture, viticulture, and cotton cultivation nih.govnih.gov. Its selective action, which spares predatory mites and beneficial insect species, is particularly valuable for developing sustainable and integrated pest management (IPM) strategies nih.gov. Understanding its efficacy against different mite life stages and its impact on population growth parameters provides critical data for optimizing pest control programs and mitigating the development of resistance.

Chemistry and Chemical Biology: The study of this compound contributes to the broader understanding of tetrazine-class compounds and their structure-activity relationships. Investigations into its physicochemical properties, stability under varying pH conditions, and degradation pathways are fundamental for chemical synthesis, formulation development, and environmental risk assessment labsolu.canih.gov. The identification of its specific molecular target, chitin synthase I, provides insights into arthropod physiology and potential avenues for designing new chemical tools or compounds with similar mechanisms labsolu.canih.gov.

Environmental Toxicology and Developmental Biology: Research examining the effects of this compound on non-target organisms, such as zebrafish embryos, is vital for assessing potential ecological impacts and for advancing the field of environmental toxicology. Studies that uncover the molecular pathways through which this compound may affect biological systems, such as the TLR4/NF-κB/p53 pathway in hematopoietic stem cells, contribute to a deeper understanding of chemical-induced biological responses and developmental processes. This type of research provides a theoretical basis for understanding how environmental contaminants can impact the health of various organisms.

Detailed Research Findings

Recent academic investigations have provided detailed insights into the biological activity and physicochemical properties of this compound.

Physicochemical Properties of Pure this compound labsolu.canih.govnih.govebricmall.com

ParameterValue
Molecular FormulaC₁₄H₇ClF₂N₄
Molecular Weight304.68 - 304.69 g/mol
Physical State / ColorOdorless, Mauve/Pink Crystalline Solid
Melting Point187-189°C (decomposition)
Water Solubility (25°C)0.21–0.30 mg/L (pH 1–9)
Vapor Pressure (25°C)< 10⁻⁵ Pa
Stability in WaterStable at pH 2-7; Hydrolyzes at pH 9
XLogP3 (Lipophilicity)2.8 - 3.53220

Efficacy against Tetranychus urticae

Studies have shown that this compound is effective against different developmental stages of Tetranychus urticae, with the exception of adult females herts.ac.uk. Research by Marčić et al. (2024) indicated that eggs are particularly sensitive to this compound compared to larvae and adults labsolu.ca. When combined with fenpropathrin, a synergistic effect was observed against T. urticae deutonymphs, with an LC₅₀ value of 4.85 mg/L for the mixture labsolu.caherts.ac.uk.

Sublethal Effects on Tetranychus urticae Life Table Parameters

Sublethal concentrations of this compound have been demonstrated to significantly impact the life history traits of T. urticae. Experiments evaluating LC₅, LC₁₀, and LC₂₀ concentrations revealed a notable reduction in several key biological parameters:

ParameterControl (Offspring/Individual or Day⁻¹)LC₂₀ (Offspring/Individual or Day⁻¹)
Net Reproductive Rate (R₀)48.88 offspring/individual31.14 offspring/individual
Intrinsic Rate of Increase (r)0.234 day⁻¹0.216 day⁻¹

The results indicated a significant reduction in the female's duration of maturation, oviposition period, and total fecundity as the concentration of this compound increased. While the intrinsic rate of increase (r) showed a decrease, the finite rate of increase (λ) did not significantly decline with increasing concentrations from LC₅ to LC₂₀ compared to the control. These findings underscore this compound's potential for integration into integrated pest management programs for T. urticae.

Impact on Non-Target Organisms: Zebrafish Hematopoietic Stem Cells

Academic research has also explored the effects of this compound on non-target organisms. A study using the zebrafish model investigated the deleterious effects of this compound (at concentrations of 2, 2.5, and 3 mg/L) on the development and survival of hematopoietic stem cells (HSCs). Exposure to this compound reduced the number of HSCs and their subtypes, including macrophages, neutrophils, thymus T-cells, erythrocytes, and platelets. The observed reduction in blood cells was primarily attributed to significant changes in the abnormal apoptosis and differentiation of HSCs. Further investigation revealed that the NF-κB/p53 pathway was responsible for the apoptosis of HSCs upon this compound exposure. Restoration results with a TLR4 inhibitor and molecular docking studies indicated that the TLR4 protein, upstream of NF-κB signaling, played a vital role in this compound toxicology in this model. This research provides a theoretical basis for understanding the molecular mechanisms by which this compound can affect the blood system in non-target organisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7ClF2N4 B169530 Diflovidazin CAS No. 162320-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N4/c15-9-5-2-1-4-8(9)13-18-20-14(21-19-13)12-10(16)6-3-7-11(12)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBHWUYHHJCADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC=C3F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057993
Record name Diflovidazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162320-67-4
Record name Diflovidazin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162320-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflovidazin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162320674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflovidazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFLOVIDAZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754S12614M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Chemical Development Methodologies

Advanced Synthetic Routes for Diflovidazin

The synthesis of complex organic molecules like this compound necessitates advanced synthetic routes that are efficient, scalable, and environmentally conscious.

While specific, detailed novel reaction pathways for the synthesis of this compound's tetrazine core are not extensively detailed in publicly available search results, general principles of advanced synthetic methodologies are applied in the development of such agrochemicals. Industrial-scale manufacturing considerations for compounds like this compound emphasize process optimization for yield improvement, catalyst recycling, and waste minimization. For instance, in related synthetic processes, catalyst recycling, such as the recovery and reuse of lanthanide salts (e.g., LaCl₃) via aqueous extraction, can reduce costs by 15–20%. Furthermore, waste minimization strategies, like converting bromide byproducts from spirocyclization (in related synthetic processes) to NaBr for disposal, align with green chemistry principles. The identification of novel and efficient synthetic routes is crucial for enabling large-scale manufacturing of compounds, focusing on aspects like raw material costs, reaction yields, selectivity, scalability, and environmental impact. spirochem.com

In the synthesis of complex organic molecules, stereoselective and regioselective approaches are critical for controlling the formation of specific isomers and ensuring the desired molecular structure. Although specific details regarding the stereoselective or regioselective synthesis of this compound itself are not widely disclosed in the provided information, the importance of such methodologies is recognized in the broader field of pesticide and chemical synthesis. Patents and research often discuss the selective production of stereoisomers through stereoselective reactions utilizing optically active starting materials and/or auxiliaries. google.comgoogle.com Similarly, regioselective reactions are employed to direct chemical transformations to specific positions within a molecule, as seen in examples like regioselective S-alkylation of thiourea (B124793) derivatives or regioselective synthesis of aryl pyrroles in related chemical contexts. patentinspiration.comgoogle.compatentinspiration.com These advanced approaches contribute to the precision and efficiency of synthesizing complex chemical entities.

Impurity Profiling and Control in this compound Synthesis

Impurity profiling and control are paramount in the chemical development of this compound to ensure the quality and consistency of the technical material.

Regulatory bodies such as the FAO mandate strict limits on impurities in technical materials. For this compound, the FAO requires that the technical material contain ≤0.12% unknown impurities. Batch analyses from manufacturing sites typically demonstrate high mass balances, ranging from 99.24% to 99.48%. Primary impurities identified in this compound synthesis include dechlorinated byproducts, such as 3,5-dichlorophenyl analogs. Another specific impurity that has been noted is clofentezine, an acaricide with long residual activity. fao.org However, evaluations by the FAO/WHO Joint Meeting on Pesticide Residues (JMPR) have concluded that none of the manufacturing impurities were of toxicological or environmental concern. fao.org

The determination of this compound and its impurities relies on robust analytical methodologies, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection. This method was adopted as a provisional CIPAC method, 734/TC/(M)/, in 2003. fao.org

The active ingredient, this compound, is quantified using RP-HPLC with UV detection at 270 nm and external standardization. fao.org For impurity determination, a similar RP-HPLC method with UV detection at 270 nm and external standardization is employed. fao.org Typical analytical parameters for this compound by HPLC-UV include a retention time of 8.2 minutes when using a C18 column with an acetonitrile/water (70:30) mobile phase. In addition to HPLC-UV, Infrared (IR) Spectroscopy is used for identity tests, with key peaks observed at 1,745 cm⁻¹ (C=O stretch) and 1,150 cm⁻¹ (C-F stretch).

Table 1: Analytical Parameters for this compound Determination

ParameterValue/DescriptionSource
Detection MethodUV detection at 270 nm fao.org
Chromatography TypeReversed-Phase HPLC (RP-HPLC) fao.org
Column TypeC18
Mobile PhaseAcetonitrile/Water (70:30)
Retention Time (this compound)8.2 min
IR Spectroscopy Key Peaks1,745 cm⁻¹ (C=O stretch), 1,150 cm⁻¹ (C-F stretch)

Radiosynthesis of Labeled this compound for Research Applications

Radiosynthesis of labeled compounds is crucial for various research applications, particularly in understanding metabolism and environmental fate. This compound can be radiolabeled with Carbon-14 (B1195169) (¹⁴C) for such studies. izotop.hu Specific radiolabeled forms of this compound include [tetrazine-3-¹⁴C] this compound and [tetrazine-6-¹⁴C] this compound. izotop.hu These ¹⁴C-radiolabeled compounds serve as essential tools in agrochemical and pharmaceutical research, facilitating metabolism (ADME) studies, environmental fate and behavior assessments, residue analysis, and ecotoxicological investigations. izotop.hu The ability to develop and test new synthetic routes for unique radiolabeled compounds with specific labeling positions is a key aspect of this specialized synthesis. izotop.hu

Compound Names and PubChem CIDs

Carbon-14 and Carbon-13 Labeling Techniques

Isotopic labeling, particularly with Carbon-14 (¹⁴C) and Carbon-13 (¹³C), is integral to the comprehensive study of this compound's behavior in biological and environmental systems. These techniques provide invaluable insights into its absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate. izotop.hualmacgroup.com

Carbon-14 (¹⁴C) Labeling: this compound is available with ¹⁴C labeling at specific positions within its tetrazine core, notably at the tetrazine-3 and tetrazine-6 positions (identified as CC-581 and CC-582, respectively). izotop.huizotop.huizotop.hu The strategic placement of the ¹⁴C label within the carbon framework allows researchers to precisely trace the compound's fate within a biological system. almacgroup.com This precision in label positioning is a significant advantage of ¹⁴C over other radioisotopes, such as tritium (B154650), as it is directly determined by the chosen synthetic route. almacgroup.com

¹⁴C is a low-energy beta emitter with a half-life of approximately 5730 years. almacgroup.com This extended half-life is particularly beneficial for long-term studies, as it negates the need for decay correction during the course of a drug development program or environmental monitoring. almacgroup.com

A notable advancement in pesticide metabolism studies involves the combination of high-specific activity ¹⁴C labeling with high-resolution mass spectrometry (HRMS). This integrated approach offers distinct advantages for profiling unknown metabolites in complex matrices, especially in agricultural crops. The generation of characteristic radioactive peaks on liquid chromatograms, coupled with unique ion pair abundance ratios from HRMS, effectively eliminates interference from complex matrices and facilitates the accurate identification of target compounds and their metabolites. wayne.edu

Carbon-13 (¹³C) Labeling: In addition to ¹⁴C, this compound can also be labeled with Carbon-13 (¹³C). izotop.hu Unlike ¹⁴C, ¹³C is a stable, non-radioactive isotope. Its incorporation into a molecule results in a higher molecular mass, which is detectable using analytical techniques such as mass spectrometry. izotop.hu The synthetic protocols for introducing ¹³C labels are often similar to those used for ¹⁴C, allowing for parallel development and application in research. izotop.hu

Tritium (H-3) Labeling for Metabolism and Environmental Fate Studies

Tritium (³H) labeling is another method employed in the study of organic compounds, including those used in agrochemical and pharmaceutical research, to investigate their metabolism and environmental fate. izotop.hu The primary advantage of hydrogen isotope labeling, including tritium, is its ability to incorporate a radioactive or mass tag into an organic molecule with minimal alteration to its chemical structure, physical properties, or biological activity. izotop.hu

Despite its utility, the use of tritium as a label in metabolism studies is generally approached with caution and is often discouraged. europa.euregulations.gov This is primarily due to the potential for uncertain localization of the tritium label within the molecule, especially if labile side chains are present. europa.euregulations.gov If tritium labeling is utilized, it is crucial to ensure that all significant radioactivity detected in biological samples (e.g., plants or livestock) is definitively associated with the parent pesticide molecule and not a result of the label detaching from the core structure. regulations.gov

Nevertheless, tritium (³H) and carbon-14 (¹⁴C) are considered particularly valuable for studies focusing on drug or substrate tissue distribution, owing to their relative ease of incorporation into molecules and their readily detectable properties. google.comgoogle.com

Mechanism of Action and Molecular Interactions

Molecular Docking and Computational Studies of Receptor Binding

While direct molecular docking and extensive computational studies specifically for Diflovidazin's interaction with mite CHS1 are not widely available in the reviewed literature, the methodologies are well-established for studying ligand-protein interactions. Such studies are crucial for understanding the binding mechanisms at an atomic level and for designing more potent and specific inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.govrsc.org This method calculates a binding score, such as binding affinity or free energy of binding, which indicates the strength of the interaction. nih.govresearchgate.net For tetrazine derivatives, molecular docking studies have been employed to investigate their binding to various biological targets, such as kinases, revealing key interactions like hydrogen bonds that stabilize the complex. nih.govnih.gov

In the context of this compound and CHS1, a molecular docking study would involve building a 3D model of the mite CHS1 protein and then computationally placing the this compound molecule into the putative binding site within the chitin (B13524) translocation pore. The simulation would predict the most stable binding pose and identify the specific amino acid residues that interact with the ligand. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The predicted binding affinity would provide a quantitative measure of how strongly this compound binds to its target. rsc.org

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. researchgate.net These studies involve synthesizing and testing a series of analogues of a lead compound to identify which chemical modifications enhance or diminish its efficacy.

For this compound, a tetrazine acaricide, SAR studies would involve modifying its chemical structure—for example, by changing the substituents on the phenyl rings—and evaluating the impact of these changes on its acaricidal activity against mites. While specific SAR studies for this compound were not found, research on other tetrazine compounds has demonstrated the utility of this approach. nih.govresearchgate.netfrontiersin.org For instance, studies on s-tetrazine derivatives have identified compounds with potent antitumor activities, with IC50 values in the micromolar range, by systematically altering their structure. researchgate.net

Computational chemistry can also contribute to SAR. For example, a study calculated Fukui functions for this compound and related mite growth inhibitors to predict their reactivity and susceptibility to oxidative metabolic attack, suggesting that this compound may be more prone to such attacks than hexythiazox or etoxazole. nih.gov This type of analysis helps explain differences in biological activity and can guide the design of more stable and effective molecules.

Intracellular Signaling Pathway Modulation

The direct impact of this compound on intracellular signaling pathways as part of its acaricidal mechanism of action in mites is not well-documented. The primary mode of action is the direct inhibition of CHS1, which is a transmembrane enzyme, and the immediate consequence is the disruption of cuticle formation. researchgate.netrepec.org

However, the inhibition of a fundamental process like chitin synthesis could potentially trigger downstream cellular stress responses or other signaling cascades. Chitin and its degradation products are known to be perceived by organisms and can trigger immune and inflammatory responses through various signaling pathways, such as those involving Toll-like receptors (TLRs). nih.gov While this is typically studied in the context of pathogen recognition, it is conceivable that a disruption in chitin metabolism could lead to an accumulation or lack of specific molecules that might modulate cellular signaling. nih.govnih.gov

Interestingly, a study on a non-target organism, the zebrafish (Danio rerio), found that exposure to this compound damaged hematopoietic stem cells. researchgate.net The researchers identified that this toxicity was mediated through the TLR4/NF-κB/p53 signaling pathway, which led to abnormal apoptosis and differentiation of these stem cells. researchgate.net While these findings provide insight into potential off-target effects and interactions with signaling pathways in a vertebrate model, their relevance to the intended acaricidal action in mites, which lack an adaptive immune system analogous to vertebrates, is not established and requires further investigation.

Toll-like Receptor 4 (TLR4) Pathway Involvement

Toll-like Receptor 4 (TLR4) is a critical component of the innate immune system, recognizing molecular patterns associated with pathogens and cellular damage to initiate inflammatory responses. nih.govnih.govresearchgate.net Studies have identified TLR4 as a crucial upstream protein in the toxicological effects of this compound on the hematopoietic system of zebrafish. researchgate.net

Research findings indicate that the detrimental effects of this compound on HSCs could be reversed through the use of a TLR4 inhibitor. researchgate.net Furthermore, molecular docking analyses have confirmed that the TLR4 protein plays a pivotal role in the toxicology of this compound, suggesting a direct or indirect interaction that initiates a downstream signaling cascade. researchgate.net This implicates the TLR4 pathway as the primary trigger for the observed cellular damage following exposure to the compound.

Table 1: Key Findings on this compound's Interaction with the TLR4 Pathway

Finding Experimental Approach Implication Source
TLR4 is upstream of NF-κB signaling in DFD toxicology. Use of a TLR4 inhibitor Establishes TLR4 as the initiator of the toxic pathway. researchgate.net
TLR4 protein plays a vital role in DFD toxicology. Molecular Docking Suggests a molecular interaction between this compound and TLR4. researchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. nih.govnih.govmdpi.com In its inactive state, NF-κB is held in the cytoplasm, but upon activation by upstream signals, such as those from TLR4, it translocates to the nucleus to regulate gene expression. researchgate.netmdpi.com

In the context of this compound exposure in zebrafish, the activation of the TLR4 receptor subsequently triggers the NF-κB signaling pathway. researchgate.net This activation is a critical step that links the initial interaction at the cell surface to the nuclear events that dictate the fate of the cell. The study identified the NF-κB/p53 axis as being directly responsible for the resulting apoptosis of hematopoietic stem cells, positioning NF-κB as a key transducer of the toxic signal. researchgate.net

Table 2: Role of the NF-κB Pathway in this compound Toxicity

Pathway Component Role Outcome Source
NF-κB Signal Transducer Activated by upstream TLR4 signaling. researchgate.net
NF-κB/p53 Axis Effector Pathway Determined to be responsible for HSC apoptosis. researchgate.net

p53 Pathway Activation and Apoptosis Induction

The p53 protein, often termed the "guardian of the genome," is a tumor suppressor that plays a crucial role in cell cycle arrest, DNA repair, and the induction of apoptosis (programmed cell death) in response to cellular stress. nih.govnih.govplos.org Activation of the p53 pathway is a critical determinant of cell fate.

Research has demonstrated that this compound exposure leads to the activation of the p53 pathway, which is instrumental in the induction of apoptosis in zebrafish hematopoietic stem cells. researchgate.net The use of a p53 morpholino (an antisense tool to block gene expression) confirmed that this pathway was directly responsible for the observed apoptosis. researchgate.net The study concluded that abnormal apoptosis and differentiation of HSCs, driven by the TLR4/NF-κB/p53 signaling cascade, were the primary causes for the reduction in various blood cell types, including macrophages, neutrophils, T-cells, erythrocytes, and platelets. researchgate.net

Table 3: p53 Pathway and Apoptosis in Response to this compound

Event Method of Confirmation Cellular Consequence Source
p53 Pathway Activation Use of p53 morpholino Confirmed as the direct cause of apoptosis. researchgate.net
Apoptosis Induction Observation of HSCs Reduction in the number of HSCs and their subtypes. researchgate.net
Abnormal Cell Differentiation Observation of HSCs Contributed to the overall reduction in blood cells. researchgate.net

Pharmacological and Toxicological Investigations

In Vitro Toxicological Assessments

In vitro studies are crucial for elucidating the direct effects of a compound on cellular systems and identifying potential mechanisms of toxicity.

Hematopoietic Stem Cell (HSC) Toxicity Studies

Effects on HSC Number and Subtype Differentiation (Macrophages, Neutrophils, T-cells, Erythrocytes, Platelets)

Exposure to Diflovidazin has been shown to adversely affect hematopoietic stem cells. Specifically, studies using the zebrafish model revealed that this compound exposure led to a reduction in the total number of HSCs researchgate.netresearchgate.net. Furthermore, the compound impacted the differentiation of HSCs into various mature blood cell subtypes, resulting in decreased numbers of macrophages, neutrophils, thymus T-cells, erythrocytes, and platelets researchgate.netresearchgate.net. These findings highlight a broad suppressive effect on hematopoiesis.

Table 1: Effects of this compound Exposure on Hematopoietic Stem Cells and Their Subtypes (Zebrafish Model)

Cell Type/ParameterObserved Effect (vs. Control)Source
Hematopoietic Stem Cells (HSCs)Reduced Number researchgate.netresearchgate.net
MacrophagesReduced Number researchgate.netresearchgate.net
NeutrophilsReduced Number researchgate.netresearchgate.net
Thymus T-cellsReduced Number researchgate.netresearchgate.net
ErythrocytesReduced Number researchgate.netresearchgate.net
PlateletsReduced Number researchgate.netresearchgate.net
Abnormal Apoptosis and Differentiation of HSCs

The observed reduction in blood cell counts following this compound exposure was primarily attributed to significant changes in the abnormal apoptosis and differentiation of HSCs researchgate.netresearchgate.net. This suggests that this compound disrupts the normal cellular processes that govern HSC survival and their ability to mature into functional blood cells.

Mutagenicity and Genotoxicity Profiling (Ames test, Micronucleus assay, Cytogenetic study)

Genotoxicity assessments evaluate a compound's potential to cause damage to genetic material, which can lead to mutations or chromosomal aberrations. This compound has undergone a battery of standard in vitro tests to assess its genotoxic potential.

Table 2: In Vitro Mutagenicity and Genotoxicity Profile of this compound

Test NameTest Organism/Cell TypeOECD GuidelineResultSource
Ames testSalmonella typhimuriumOECD 471No mutagenic activity fao.org
Micronucleus assayMouse bone marrow cellsOECD 474Does not induce micronuclei fao.org
Cytogenetic studyChinese hamster ovary cellsOECD 473Non-clastogenic fao.org
Forward mutation assayChinese hamster ovary cellsOECD 476Non-genotoxic fao.org

Based on these in vitro evaluations, this compound technical material did not exhibit mutagenic activity in the Ames test fao.org. Similarly, it did not induce micronuclei in mouse bone marrow cells during the micronucleus assay, nor was it found to be clastogenic in a cytogenetic study using Chinese hamster ovary cells fao.org. A forward mutation assay also supported its non-genotoxic profile fao.org.

Cellular Mechanisms of Action in Toxicity

The toxic effects of this compound on HSCs have been linked to specific cellular signaling pathways. Research indicates that the NF-κB/p53 pathway plays a crucial role in mediating the apoptosis of HSCs following this compound exposure researchgate.net. Furthermore, the TLR4 protein, which is upstream of NF-κB signaling, was identified as a vital component in the toxicological cascade initiated by this compound researchgate.net. This suggests that this compound may interact with TLR4, leading to the activation of the NF-κB/p53 pathway, ultimately resulting in HSC apoptosis. While not specifically detailed for this compound in the provided context, oxidative stress and inflammatory responses are common mechanisms associated with pesticide-induced toxicity, often involving pathways like NF-κB and the generation of reactive oxygen species (ROS) nih.govbrieflands.commdpi.com.

In Vivo Toxicological Assessments in Model Organisms

In vivo toxicological assessments provide a comprehensive understanding of a compound's effects within a living system, considering metabolism, distribution, and excretion. The zebrafish model has been particularly instrumental in studying this compound's impact on hematopoiesis.

The zebrafish model was utilized to investigate the deleterious effects of this compound on the development and survival of hematopoietic stem cells researchgate.netresearchgate.net. Exposure to this compound at concentrations of 2, 2.5, and 3 mg/L in zebrafish embryos led to the previously mentioned reductions in HSC numbers and their differentiated subtypes researchgate.net. This in vivo model confirmed the hematopoietic toxicity observed, providing a living system context for the in vitro findings. Further in vivo studies on this compound have included chronic carcinogenicity and teratogenicity assessments in rats, as well as a two-generation reproduction study in rats, and a 3-month oral study in dogs, as part of broader toxicological evaluations fao.org.

Zebrafish Embryo Model for Developmental and Immunotoxicity Studies

The zebrafish embryo model has been utilized to investigate the potential deleterious effects of this compound (DFD) on non-target organisms, particularly concerning its impact on the blood system. researchgate.netnih.gov

Evaluation of Sublethal Effects on Development and Survival

Studies employing zebrafish embryos exposed to this compound at concentrations of 2, 2.5, and 3 mg/L aimed to elucidate its effects on the development and survival of hematopoietic stem cells (HSCs). researchgate.netnih.gov

Analysis of Blood Cell Parameters and Hematopoiesis

Exposure to this compound was found to reduce the number of hematopoietic stem cells (HSCs) and their various subtypes, including macrophages, neutrophils, thymus T-cells, erythrocytes, and platelets. researchgate.netnih.gov The observed reduction in blood cells was primarily attributed to significant changes in the abnormal apoptosis and differentiation of HSCs. nih.gov Further mechanistic investigations revealed that the NF-κB/p53 pathway was responsible for the apoptosis of HSCs following DFD exposure. nih.gov The TLR4 protein, positioned upstream of NF-κB signaling, was identified as playing a vital role in this compound's toxicology, as indicated by restoration results with a TLR4 inhibitor and molecular docking studies. nih.gov

Table 1: Effects of this compound on Zebrafish Hematopoietic Stem Cells and Subtypes

Parameter/Cell TypeObserved Effect upon DFD ExposureUnderlying Mechanism
Hematopoietic Stem Cells (HSCs)Reduced numberAbnormal apoptosis and differentiation
MacrophagesReduced numberAbnormal apoptosis and differentiation
NeutrophilsReduced numberAbnormal apoptosis and differentiation
Thymus T-cellsReduced numberAbnormal apoptosis and differentiation
ErythrocytesReduced numberAbnormal apoptosis and differentiation
PlateletsReduced numberAbnormal apoptosis and differentiation
Apoptosis of HSCsIncreasedMediated by NF-κB/p53 pathway
TLR4 proteinVital role in toxicologyUpstream of NF-κB signaling

Mammalian Toxicology Studies (e.g., Rat, Rabbit, Dog)

Mammalian toxicology studies have been conducted to assess the chronic carcinogenicity, teratogenicity, reproductive toxicity, and effects of repeated administration of this compound. fao.org

Chronic Carcinogenicity Studies

Two-year chronic carcinogenicity studies in rats, conducted according to OECD Guideline 451, investigated the potential of this compound to induce tumors. fao.org Doses ranging from 40 to 320 ppm in the food did not result in statistically significant increases in the incidences of benign or malignant tumors that could be attributed to treatment. fao.org

Table 2: Chronic Carcinogenicity Findings in Rats

SpeciesStudy DurationGuidelineDoses (in food)Carcinogenic Outcome
RatTwo-yearOECD 45140-320 ppmNo treatment-related significant increases in benign or malignant tumors
Teratogenicity and Reproductive Toxicity Assessments

Teratogenicity assessments were performed in both rats and rabbits following OECD Guideline 414. fao.org In rats, the maternal toxic level and foetotoxic level were identified at 70 mg/kg body weight/day. fao.org For rabbits, a maternal toxic dose of 160 mg/kg/day was observed. fao.org this compound was reported to be non-teratogenic in both rat and rabbit studies. agrochemie.hu Data regarding specific reproductive toxicity were not available in some assessments. agrochemie.hu

Table 3: Teratogenicity Findings in Mammalian Models

SpeciesGuidelineMaternal Toxic Level / DoseFoetotoxic LevelTeratogenicity Outcome
RatOECD 41470 mg/kg bw/day70 mg/kg bw/dayNo teratogenic effects observed
RabbitOECD 414160 mg/kg/dayNot specifiedNo teratogenic effects observed
Repeated Administration Studies

Repeated administration studies evaluated the toxicity of this compound technical material over sub-acute to chronic durations. fao.org In a 28-day oral study in rats (OECD 408), the No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg body weight/day. fao.org For dermal exposure in male and female rats over 28 days (OECD 401), the NOAEL was established at 500 mg/kg body weight/day. fao.org

Table 4: Repeated Administration Study Findings in Rats

SpeciesRouteDurationGuidelineNOAEL (No Observed Adverse Effect Level)
RatOral28-dayOECD 40850 mg/kg bw/day
Rat (m/f)Dermal28-dayOECD 401500 mg/kg bw/day

Ecotoxicological Research

This compound is classified as dangerous for the environment and very toxic to aquatic life, with potential for long-lasting effects in the aquatic environment fao.orgnih.govagrochemie.hulgcstandards.com. Its environmental fate indicates low aqueous solubility, which limits leaching, though hydrolysis in alkaline soils can reduce its bioavailability herts.ac.uk.

Research indicates varying levels of toxicity of this compound to different aquatic organisms. It is considered non-toxic to fish and algae, but highly toxic to Daphnia fao.org.

Fish Toxicity Studies on rainbow trout (Salmo gairdneri) show that this compound has low acute toxicity. A 96-hour static test (OECD 203) reported an LC50 value of >400 mg/L, with no mortality observed at this concentration fao.orgagrochemie.hu. Furthermore, a No Observed Effect Concentration (NOEC) of 50 mg/L was determined for the Flumite 200 formulation over a 14-day period in rainbow trout agrochemie.hu.

Species Test Duration Guideline Endpoint Result Citation
Rainbow Trout 96 hours OECD 203 LC50 >400 mg/L (no mortality) fao.orgagrochemie.hu
Rainbow Trout 14 days - NOEC 50 mg/L (Flumite 200) agrochemie.hu
Species Test Duration Guideline Endpoint Result Citation
Daphnia magna 24 hours OECD 202 EC50 (acute) 0.23 mg/L fao.org
Daphnia magna 48 hours OECD 202 EC50 (acute) 0.14 mg/L fao.orgagrochemie.hu
Daphnia magna 7 days OECD 202 EC50 (repro.) 0.38 mg/L fao.org
Daphnia magna 14 days OECD 202 EC50 (repro.) 1.22 mg/L fao.org
Daphnia magna 21 days OECD 202 EC50 (repro.) 0.73 mg/L fao.org

Algae Toxicity For green algae (Selenastrum capricornutum), acute toxicity tests (OECD 201) demonstrated that this compound did not affect their growth rate, indicating it is non-toxic to algae fao.org. An IC50 (72h) for algae growth was also reported agrochemie.hu.

Zebrafish Embryo Impact Beyond standard toxicity tests, studies using zebrafish embryos have highlighted potential concerns. Exposure to this compound at concentrations of 2, 2.5, and 3 mg/L was found to reduce the number of hematopoietic stem cells (HSCs) and their subtypes, including macrophages, neutrophils, thymus T-cells, erythrocytes, and platelets researchgate.netnih.gov. This reduction was primarily attributed to abnormal apoptosis and differentiation of HSCs, mediated through the activation of the TLR4/NF-κB/p53 pathway nih.gov. These findings underscore the need for careful ecological risk assessment, particularly concerning the potential impact on blood systems in aquatic organisms .

This compound generally exhibits low to moderate toxicity to various terrestrial non-target organisms, with specific data indicating minimal adverse effects on beneficial arthropods and microorganisms fao.org.

Earthworm Toxicity In acute oral toxicity tests with earthworms (Eisenia foetida) conducted over 14 days (OECD 207), the LC50 was determined to be >1000 μg/kg dry soil fao.org. This classifies this compound as moderately toxic to earthworms herts.ac.ukwppdb.com.

Species Test Duration Guideline Endpoint Result Citation
Earthworm (Eisenia foetida) 14 days OECD 207 LC50 >1000 μg/kg dry soil fao.org

Beneficial Arthropod Impact this compound appears to have no adverse effects on beneficial arthropods fao.org. Specifically, Phytoseiulus persimilis, a predatory mite, was found to be harmlessly affected by this compound based on EPPO Bulletin/15 guidelines fao.org. The compound is noted for its high selectivity towards useful entomofauna and is recommended for use in Integrated Pest Management (IPM) technologies betaren.ruagrochemie.hu.

Microorganism Impact Studies on the non-target microorganism Pseudomonas putida showed no inhibition effect at a maximum test medium concentration of 62.4 μg/ml fao.org. This indicates that this compound has no adverse effects on microorganisms fao.org.

Bird Toxicity this compound is considered to be of low toxicity to birds fao.org. Dietary toxicity studies (8-day, OECD 205) showed high LD50 values for both Japanese quail (>5118 mg/kg bw) and Mallard duck (Anas platyrhynchos) (>5093 mg/kg bw) fao.org. In reproduction toxicity tests (OECD 206), the NOEC for Japanese quail was 215.5 mg/kg feed, and for Mallard duck, it was 42 mg/kg feed fao.org. Despite these findings, it is also classified as moderately toxic to birds herts.ac.ukwppdb.com.

Species Test Duration Guideline Endpoint Result Citation
Japanese Quail 8 days OECD 205 Dietary LD50 >5118 mg/kg bw fao.org
Mallard Duck 8 days OECD 205 Dietary LD50 >5093 mg/kg bw fao.org
Japanese Quail - OECD 206 Reproduction NOEC 215.5 mg/kg feed fao.org
Mallard Duck - OECD 206 Reproduction NOEC 42 mg/kg feed fao.org

Bee Toxicity this compound exhibits low toxicity to honey bees (Apis mellifera). Acute oral toxicity tests (EPA 141, 48 h) reported an LD50 of >25.0 μ g/bee , and contact toxicity tests (EPA 141, 48 h) yielded an LD50 of >25.0 μ g/bee fao.org. It is deemed harmless to bees and has no negative impact on them betaren.ruagrochemie.hu. However, some classifications also indicate it as moderately toxic to bees herts.ac.ukwppdb.com.

Species Test Duration Guideline Endpoint Result Citation
Honey Bee (Apis mellifera) 48 hours EPA 141 Acute Oral LD50 >25.0 μg/bee fao.org
Honey Bee (Apis mellifera) 48 hours EPA 141 Contact LD50 >25.0 μg/bee fao.org

Analytical Methodologies and Characterization in Research

Advanced Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are fundamental for separating and quantifying components within a sample, offering high resolution and sensitivity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is a widely adopted method for the quantitative determination of Diflovidazin. This technique separates compounds based on their hydrophobicity, with more polar compounds eluting faster and less polar compounds retaining longer on a non-polar stationary phase.

In 2003, a provisional CIPAC (Collaborative International Pesticides Analytical Council) method, 734/TC/(M)/, was adopted for the analytical determination of this compound as an active ingredient. This method specifically utilizes reversed-phase HPLC with UV detection at a wavelength of 270 nm, employing external standardization for quantification. herts.ac.uk The same methodology is also applied for the determination of impurities present in this compound technical material. herts.ac.uk

RP-HPLC with UV detection is recognized for its simplicity, accuracy, and reproducibility, making it suitable for routine quality control and research applications. nih.govmade-in-china.comthegoodscentscompany.com The UV detector measures the absorbance of the analyte at a specific wavelength, which is directly proportional to its concentration, according to Beer-Lambert's Law.

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering enhanced resolution, sensitivity, and significantly reduced analysis times. This is achieved by using columns packed with smaller particles (typically less than 2 µm), which allows for higher flow rates and shorter run times while maintaining or improving separation efficiency.

When coupled with various detectors, UHPLC becomes a powerful tool for the analysis of complex mixtures:

Photodiode Array (PDA) Detection: UHPLC-PDA systems are commonly used as PDA detectors provide a full UV-Vis spectrum for each eluting compound, enabling both quantification and peak purity assessment. This is particularly useful for identifying co-eluting compounds or confirming the identity of a peak based on its characteristic UV spectrum.

Fluorescence (FL) Detection: While not specifically detailed for this compound in the provided sources, fluorescence detection offers high sensitivity and selectivity for compounds that naturally fluoresce or can be derivatized to do so. It is often employed for trace analysis.

Tandem Mass Spectrometry (MS/MS) Detection: UHPLC-MS/MS is a highly selective and sensitive technique for the identification, quantification, and structural elucidation of target compounds and their impurities or degradation products. The combination of chromatographic separation with the molecular specificity of mass spectrometry provides robust data. MS/MS allows for fragmentation of parent ions, yielding characteristic product ions that provide detailed structural information, crucial for identifying unknowns or confirming known structures. The integration of UV and MS detection in a single analytical run can significantly increase the specificity and selectivity of methods, offering comprehensive information about a sample.

Two-Dimensional Chromatography (2D-LC) involves coupling two different chromatographic separation mechanisms, typically in an orthogonal manner, to achieve significantly higher peak capacity and resolving power than one-dimensional techniques. This is particularly advantageous for the analysis of complex samples, such as pesticide formulations or environmental samples containing numerous analytes and matrix interferences.

Key benefits of 2D-LC in the analysis of complex mixtures include:

Enhanced Resolution: It can resolve components that co-elute in a single-dimensional separation.

Improved Selectivity: By combining different separation modes (e.g., reversed-phase with hydrophilic interaction liquid chromatography), it offers orthogonal selectivity, leading to better separation of chemically diverse compounds.

Reduced Matrix Effects: Advanced separation of analytes from matrix components can lead to decreased matrix effects, improving detection limits and accuracy, especially when coupled with mass spectrometry.

Simplified Sample Preparation: In some cases, 2D-LC can reduce or even omit traditional liquid-liquid or solid-phase extraction steps during sample preparation.

While specific applications of 2D-LC for this compound were not detailed, its utility in pesticide residue analysis and complex sample characterization makes it a valuable advanced technique for future research into this compound's behavior in various matrices.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods provide crucial information about the chemical structure, identity, and quantity of compounds based on their interaction with electromagnetic radiation.

UV-Vis spectroscopy is a fundamental analytical technique widely used for both the qualitative and quantitative analysis of chemical compounds. It operates on the principle that molecules absorb UV or visible light at specific wavelengths, causing electronic transitions from a ground state to a higher energy state.

For this compound, UV detection is integral to its HPLC-based analytical methods, specifically at 270 nm for quantification. herts.ac.uk Beyond its role as an HPLC detector, standalone UV spectroscopy can be used for:

Detection of Impurities: Changes in the UV spectrum can indicate the presence of impurities or degradation products.

Quantitative Analysis: By measuring the absorbance of a sample at a specific wavelength and applying Beer-Lambert's Law, the concentration of this compound can be accurately determined.

Identity Tests: The characteristic UV spectrum of this compound serves as an identity test, confirming the presence of the compound. herts.ac.uk

UV-Vis spectrophotometry is valued for its simplicity, speed, and cost-effectiveness in pharmaceutical and agrochemical analysis.

Mass Spectrometry (MS) is an indispensable tool for the characterization of chemical compounds, offering highly sensitive and selective detection, along with detailed information about molecular weight and structure. For this compound, with its molecular formula C₁₄H₇ClF₂N₄, MS is critical for confirming its identity and investigating its purity profile. herts.ac.uk

Key applications of MS in this compound research include:

Molecular Structure Elucidation: High-resolution mass spectrometry (HR-MS) provides accurate mass measurements of molecular ions, which can be used to determine the elemental composition of the compound and its related substances. Tandem mass spectrometry (MS/MS) experiments further generate fragmentation patterns, offering crucial information to confirm structural assignments and elucidate the structures of unknown compounds.

Impurity Analysis: Identifying and characterizing impurities and degradation products is a critical aspect of quality control for agrochemicals. MS is highly effective for this purpose, even at low levels. For this compound technical material, batch analyses have shown mass balances between 99.24% and 99.48%, with unknown impurities ranging from 0.04% to 0.12%. herts.ac.uk Clofentezine, another tetrazine acaricide, has been identified as an impurity in technical this compound, with a maximum limit of 3 g/kg. herts.ac.uk Gas Chromatography-Mass Spectrometry (GC-MS) has also been used to identify volatile chlorinated and fluorinated fragments resulting from the thermal decomposition of this compound.

Hyphenated Techniques: When coupled with chromatographic techniques like HPLC or UHPLC (LC-MS/MS), MS provides a powerful platform for separating complex mixtures and then identifying and quantifying individual components, including active ingredients, impurities, and degradation products.

The ability of MS to provide highly specific and sensitive detection, combined with structural information, makes it essential for ensuring the quality and understanding the chemical behavior of this compound throughout its lifecycle.

Data Tables

Table 1: Key Analytical Parameters for this compound by RP-HPLC with UV Detection

ParameterValue/ConditionReference
Method AdoptionProvisional CIPAC Method 734/TC/(M)/ (2003) herts.ac.uk
Detection Wavelength270 nm herts.ac.uk
Detection PrincipleUV Absorption herts.ac.uk
Quantification MethodExternal Standardization herts.ac.uk
ApplicationDetermination of active ingredient and impurities herts.ac.uk

Table 2: Chemical Composition and Impurity Profile of this compound Technical Material

ParameterValue/LimitReference
Declared Minimum Content975 g/kg herts.ac.uk
Mass Balance99.24% - 99.48% (from 5 batch analysis data) herts.ac.uk
Unknown Impurities0.04% - 0.12% (percentages of unknowns) herts.ac.uk
Specific ImpurityClofentezine (maximum 3 g/kg in technical material) herts.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique employed for the elucidation and confirmation of chemical structures. For this compound, NMR is routinely used to verify its molecular arrangement and purity. A Certificate of Analysis for this compound, for instance, explicitly states that both general NMR and ¹⁹F NMR analyses conform to the expected structure of the compound lgcstandards.com. This indicates that the characteristic spectral fingerprints obtained from these techniques match the known structural features of this compound, confirming the presence and connectivity of its atoms, including the fluorine atoms lgcstandards.com. Patents related to molecules with pesticidal utility, which include this compound, also commonly report the use of ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectral data for structural characterization google.com. These NMR analyses are critical in ensuring the identity and integrity of this compound in research and quality control settings .

Automation and Miniaturization in Analytical Procedures

Automation and miniaturization are increasingly vital in modern analytical chemistry, offering benefits such as reduced sample and reagent consumption, increased throughput, and enhanced control over reaction conditions jocpr.comwikipedia.orgmdpi.com. These advancements are particularly relevant for the efficient and environmentally conscious analysis of chemical compounds like this compound.

Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA)

Flow Injection Analysis (FIA) is an automated chemical analysis technique where a sample is injected into a continuously flowing carrier stream, which then mixes with reagents before reaching a detector wikipedia.orglibretexts.org. This method allows for rapid, sequential analysis of numerous samples, offering advantages such as high repeatability, adaptability to micro-miniaturization, containment of chemicals, and waste reduction wikipedia.org. FIA has evolved to include various detection methods, including spectrophotometry, fluorescence spectroscopy, and mass spectrometry, and is applied in diverse fields, including agricultural chemistry for pesticide analysis wikipedia.orgnih.gov.

Sequential Injection Analysis (SIA) represents a second generation of flow analysis techniques, developed as a more environmentally friendly alternative to FIA mdpi.com. SIA methods typically require even smaller reagent and sample volumes than FIA, further reducing chemical waste and analytical costs mdpi.com. SIA also simplifies the execution of complex analytical reactions in an on-line mode, making it an ideal tool for process analysis due to its manifold simplicity and low maintenance requirements mdpi.comup.ac.za. While FIA and SIA are broadly applicable for the automated analysis of pesticides and other chemical contaminants, specific detailed research findings on the direct application of FIA or SIA for the analysis of this compound were not extensively documented in the provided search results.

On-line Sample Pre-treatment Techniques (SPE, SPME, DLLME)

On-line sample pre-treatment techniques are crucial for preparing complex samples for analytical detection, improving sensitivity and selectivity by isolating and concentrating target analytes.

Solid Phase Extraction (SPE): SPE is a widely used sample preparation technique that extracts and concentrates analytes from a sample matrix using a solid adsorbent mdpi.com. It is commonly employed in the analysis of environmental samples, including water, for the determination of pesticides mdpi.com. For example, SPE has been utilized with Waters HLB extraction columns to concentrate pesticide solutions from water samples prior to analysis mdpi.com.

Solid Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. It uses a fused silica (B1680970) fiber coated with an extracting phase to adsorb analytes directly from the sample. While SPME is a prominent technique for extracting various organic pollutants, including pesticides, specific detailed research findings on its application for this compound were not found in the provided search results.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a simple, rapid, and miniaturized liquid-phase microextraction technique that involves the rapid injection of a mixture of a disperser solvent and an extraction solvent into an aqueous sample, forming a cloudy solution researchgate.net. This process creates a large contact surface area between the extraction solvent and the aqueous phase, leading to efficient extraction and high enrichment factors researchgate.net. DLLME has been successfully applied in the analysis of pesticide residues researchgate.net. However, specific detailed research findings on the application of DLLME for the analysis of this compound were not found in the provided search results.

While these on-line sample pre-treatment techniques are integral to modern analytical workflows for pesticides, specific detailed research findings directly demonstrating their use for this compound were not explicitly available in the provided information. Their general principles and utility, however, suggest their potential applicability in the comprehensive analysis of this compound in various matrices.

Data Tables

Table 1: Key Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₇ClF₂N₄ nih.govlgcstandards.comherts.ac.ukfao.org
Molecular Weight304.68 - 304.69 g/mol nih.govwppdb.comlgcstandards.comherts.ac.ukpharmaffiliates.com
IUPAC Name3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine nih.govherts.ac.ukfao.orgagropages.com
CAS Registry Number162320-67-4 nih.govlgcstandards.comherts.ac.ukpharmaffiliates.comchem960.comscientificlabs.com
PubChem CID153985 easychem.orgnih.govwppdb.comherts.ac.ukchem960.com

Application and Resistance Management Research

Efficacy and Activity Studies in Pest Control Systems

Diflovidazin is a selective tetrazine miticide that functions as a mite growth inhibitor by affecting the chitin (B13524) synthase 1 (CHS1) enzyme, categorized under the Insecticide Resistance Action Committee (IRAC) Group 10A. uni-lj.siirac-online.org Its efficacy is primarily observed through its lethal and sublethal impacts on target pests, particularly during their immature stages.

Tetranychus urticae (Two-Spotted Spider Mite): Research demonstrates that this compound has significant lethal effects on the immature stages of Tetranychus urticae but is largely ineffective against adult females. uni-lj.siresearchgate.net Sublethal concentrations (LC30) have been shown to adversely affect key life table parameters. uni-lj.si Treatment with this compound leads to a significant decrease in the intrinsic rate of increase (r), the finite rate of increase (λ), and the net reproductive rate (R0) when compared to untreated populations. uni-lj.siresearchgate.net Specifically, the net reproduction rate (R0) in treated mites was found to be seven times lower than in the control group. uni-lj.si Furthermore, sublethal doses significantly shorten the oviposition period and reduce the longevity of female mites. uni-lj.si

Panonychus citri (Citrus Red Mite): Studies on the citrus red mite, Panonychus citri, reveal that this compound is highly toxic to the egg, larval, and deutonymph stages. tabrizu.ac.irresearchgate.net Sublethal exposure to this compound results in a marked negative impact on the mite's life table parameters. Researchers observed a significant reduction in the average length of a generation, adult longevity, fecundity, and the fertility period. tabrizu.ac.irresearchgate.net In one study, the net reproduction rate (R0) for an untreated control group was 11.2 offspring per female, which plummeted to 1.62 for the this compound-treated group. tabrizu.ac.irresearchgate.net Similarly, the intrinsic rate of increase (r) dropped from 0.133 per day in the control group to 0.033 per day in the treated group. tabrizu.ac.irresearchgate.net

Neoseiulus californicus (Predatory Mite): The effects of this compound have also been assessed on Neoseiulus californicus, a beneficial predatory mite used in biological pest control. Sublethal concentrations (LC5, LC10, and LC20) were found to reduce the longevity and total lifespan of both male and female predators. tandfonline.com Fecundity was also significantly impacted; the highest concentration (LC20) reduced the number of offspring per female to 19.29, compared to 35.31 in the control group. tandfonline.com While the net reproductive rate (R0) was significantly lower in the LC20 treatment group, the intrinsic rate of increase (r) and finite rate of increase (λ) were not significantly affected, suggesting a degree of compatibility that could be leveraged in integrated pest management (IPM) programs. tandfonline.com

Table 1: Sublethal Effects of this compound on Life Table Parameters of Target Mites

Mite SpeciesParameterControl ValueThis compound Treatment ValueReference
Panonychus citriNet Reproductive Rate (R0)11.2 offspring/female1.62 offspring/female tabrizu.ac.irresearchgate.net
Panonychus citriIntrinsic Rate of Increase (r)0.133 day-10.033 day-1 tabrizu.ac.irresearchgate.net
Neoseiulus californicusFecundity35.31 offspring/female19.29 offspring/female (at LC20) tandfonline.com
Neoseiulus californicusIntrinsic Rate of Increase (r)0.2112 day-10.1989 day-1 (at LC20) tandfonline.com

This compound's mode of action as a mite growth inhibitor dictates its differential impact across the mite life cycle. Research consistently shows that it is highly effective against the immature stages of pest mites.

Eggs: The egg stage of T. urticae is highly susceptible to this compound. uni-lj.si Studies report that eggs have a lower LC50 value compared to other developmental stages, indicating greater sensitivity. uni-lj.si

Larvae and Deutonymphs: this compound is also highly toxic to the larval and deutonymph stages of both T. urticae and P. citri. uni-lj.sitabrizu.ac.irresearchgate.net

Adults: In contrast to its effects on juvenile stages, this compound demonstrates little to no direct lethal toxicity on adult female mites. uni-lj.siresearchgate.net For instance, one study noted no toxicity on female T. urticae at concentrations up to 10,000 ppm, with a calculated LC50 value for females at 2362.2 ppm in another experiment. uni-lj.si The lack of efficacy on adults is attributed to its mechanism of inhibiting chitin synthesis, a process crucial for molting in immature stages but not for adult survival. uni-lj.si

To enhance efficacy and as a component of resistance management, research has explored combining this compound with acaricides that have a different mode of action. A study investigating a binary mixture of this compound (IRAC Group 10A) and Fenpropathrin (a pyrethroid from IRAC Group 3A) against T. urticae found a synergistic effect. uni-lj.siresearchgate.net

The combination was tested on the deutonymph stage, resulting in an LC50 value of 4.85 mg/L. uni-lj.siresearchgate.net The interaction was quantified using a combination index (CI), which was determined to be 0.5. uni-lj.siresearchgate.net A CI value less than 1 indicates synergy, meaning the combined effect of the two acaricides is greater than the sum of their individual effects. uni-lj.si This synergistic interaction makes the combined mixture more toxic to the deutonymph stage than either acaricide used alone, suggesting a potential role for such mixtures in control programs. uni-lj.si

Table 2: Efficacy of this compound and Fenpropathrin Mixture on T. urticae Deutonymphs

ParameterValueInterpretationReference
LC50 of Mixture4.85 mg/LConcentration causing 50% mortality uni-lj.siresearchgate.net
Combination Index (CI)0.5Synergistic Effect (CI < 1) uni-lj.siresearchgate.net

Insecticide Resistance Management (IRM) Strategies

The repeated application of any single pesticide can lead to the selection of resistant individuals within a pest population, rendering the product less effective over time. irac-online.org Therefore, proactive Insecticide Resistance Management (IRM) is crucial for preserving the long-term utility of acaricides like this compound.

This compound is classified by IRAC in sub-group 10A, which also includes the tetrazine acaricides Clofentezine and Hexythiazox. irac-online.orgirac-online.orgirac-online.org All compounds in this group share the same mode of action: inhibiting chitin biosynthesis by affecting the CHS1 enzyme. uni-lj.sinih.gov

Due to this shared mechanism, there is a high potential for cross-resistance. irac-online.org If a mite population develops resistance to one compound in Group 10A (e.g., Clofentezine), it is highly likely to also exhibit resistance to this compound and Hexythiazox. nih.govarizona.edu Studies have already documented strong cross-resistance between Clofentezine and Hexythiazox in various spider mite populations. nih.gov Therefore, these acaricides should not be used in rotation with each other as part of a resistance management strategy. irac-online.orgarizona.edu

A cornerstone of effective IRM is the rotation or alternation of insecticides with different modes of action. irac-online.orgirac-online.org This practice minimizes the selection pressure for resistance to any single chemical class. irac-online.org For this compound (Group 10A), this means it should be used in a planned program that includes acaricides from other IRAC groups.

An effective strategy involves creating application "windows" or "blocks" based on the crop's developmental stage and the pest's life cycle. arizona.eduirac-online.org Within a single pest generation, one or more applications of a Group 10A acaricide like this compound may be used, but subsequent generations should be treated with an acaricide from a different MoA group. irac-online.org

Examples of suitable rotation partners for this compound include:

Pyrethroids (IRAC Group 3A): Such as Fenpropathrin, which acts as a sodium channel modulator. uni-lj.si

Mitochondrial Electron Transport Inhibitors (METIs): Such as Pyridaben (Group 21A) or Fenpyroximate (Group 21A).

Acetyl-CoA Carboxylase (ACCase) Inhibitors: Such as Spirodiclofen or Spiromesifen (Group 23).

By rotating among these different chemical classes, the likelihood of resistance developing to this compound is significantly reduced, helping to maintain its effectiveness for future use. nih.govresearchgate.net

Advanced Research Directions and Future Perspectives

Computational Modeling and In Silico Drug Discovery

Computational modeling, also known as in silico drug discovery, involves the use of computer-aided methods to simulate, predict, and design chemical entities within virtual environments. patsnap.com This approach integrates computational chemistry, molecular modeling, and advanced bioinformatics to expedite target identification, lead discovery, and optimization of chemical candidates. patsnap.com Its application significantly reduces research and development costs and time, while providing valuable scientific insights. nih.govbioascent.comcoriolis-pharma.com

Predictive Modeling for Bioactivity and ADME Properties

Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical aspect of in silico studies. Computational models for ADME have evolved from simplified relationships to advanced machine learning techniques, including support vector machines, random forests, and convolutional neural networks. nih.gov Tools such as Swiss-ADME and Molinspiration are employed to forecast pharmacokinetic properties, aiding in the early screening of compounds. veterinarypaper.com Physiologically Based Pharmacokinetic (PBPK) modeling further enables predictions of tissue-specific in vivo chemical concentrations, facilitating the extrapolation of in vitro results to an in vivo context. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models are also utilized to estimate metabolism and toxicity, including cytochrome P450 (CYP) enzyme activity. simulations-plus.com The efficacy of these computational ADME models is contingent upon the quality and breadth of the data used for their construction, how well they approximate physiological mechanisms, and the user's understanding of their application. researchgate.net

Application of AI/ML in SAR Studies for Novel Structure Identification

The application of Artificial Intelligence (AI) and Machine Learning (ML) in Structure-Activity Relationship (SAR) studies is revolutionizing the identification of novel chemical structures. AI and ML technologies, such as artificial neural networks, random forests, support vector machines, and tree-based methods, are increasingly integral to in silico ADME screening and model development. nih.gov These advanced computational methods, including deep learning, are also being applied to predict toxicity. diva-portal.org The integration of powerful computational models, including network-based and machine learning methods, is expected to improve the prediction and understanding of chemical-target interactions and underlying biological mechanisms. nih.gov Furthermore, AI/ML-enhanced QSAR models can be employed to generate novel compounds and to design focused chemical arrays. bioascent.com Data mining and machine learning models are also critical for unbiased analysis of genetic datasets, particularly in personalized medicine for the discovery of new chemical entities and biomarkers. nih.gov

Integration of Multi-Omics Data in Toxicological Risk Assessment

The integration of multi-omics data is a cornerstone of modern toxicological risk assessment, providing a comprehensive systems toxicology approach. diva-portal.orgufz.deeu-parc.eu This strategy aims to achieve a holistic understanding of molecular mechanisms underlying toxicity by combining information from various "omics" layers. ufz.de This integration significantly enhances the confidence in identifying pathway responses to toxicants. nih.gov

Transcriptomics, Proteomics, and Metabolomics in Response to Diflovidazin Exposure

Multi-omics research systematically integrates technologies such as transcriptomics, proteomics, and metabolomics to uncover intricate interactions across different molecular levels within a biological system. metwarebio.com These high-throughput datasets are invaluable for identifying novel biomarkers in toxicity assessment. diva-portal.org For instance, studies on this compound have shown its capacity to damage hematopoietic stem cells (HSCs) in zebrafish embryos, affecting their development and survival. researchgate.net This effect was linked to the TLR4/NF-κB/p53 pathway, with this compound exposure reducing the number of HSCs and their subtypes, including macrophages, neutrophils, thymus T-cells, erythrocytes, and platelets. researchgate.net Such findings suggest that transcriptomic, proteomic, and metabolomic profiling would reveal significant molecular changes in response to this compound exposure, similar to how integrated multi-omic analyses have elucidated hepatotoxicity mechanisms induced by other compounds like triphenyl phosphate. nih.gov Additionally, integrated proteomic and metabolomic analyses have been used to study microbial community responses to environmental shifts, and transcriptomic and metabolomic profiles have been analyzed to understand gene expression and metabolite accumulation under stress. frontiersin.orgplos.org

Biomarker Discovery for Early Detection of Adverse Effects

Biomarker discovery, often driven by multi-omics data integration, is crucial for the early detection of adverse effects. diva-portal.orgmetwarebio.com Biomarkers serve as indicators of biological responses, whether beneficial or harmful, and are instrumental in guiding clinical decisions. criver.comverisimlife.com Modern biomarker research increasingly adopts data-driven approaches through high-throughput techniques, allowing for the identification of novel biomarkers for various purposes, including toxicity assessment. diva-portal.org Safety biomarkers, specifically, are measured to assess the likelihood, presence, or extent of an adverse effect following exposure to a chemical or environmental agent. verisimlife.com The utilization of integrated biomarker endpoints is vital for effectively evaluating and visualizing the effects of chemical exposure on organisms. mdpi.com

Environmental Fate and Behavior Studies

For this compound, existing data indicate low aqueous solubility and low volatility. herts.ac.uk Under certain conditions, it has the potential to persist in soil and water systems. herts.ac.uk Regulatory environmental fate studies are mandatory for agrochemicals, biocides, and other chemicals under regulations such as REACH, as well as for pharmaceutical risk assessments. criver.combluefrogscientific.com These assessments typically cover persistence, degradation, mobility, and bioaccumulation. bluefrogscientific.com Analytical techniques, including High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), are employed for the quantitative and qualitative determination of parent compounds and their metabolites in radiolabeled environmental fate studies, often complemented by high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmatory analysis and structure elucidation.

Degradation Pathways and Metabolite Identification in Various Matrices

Research into the degradation pathways of this compound reveals its susceptibility to hydrolysis and thermal decomposition, with stability being highly dependent on environmental conditions.

Hydrolysis Reactions: this compound undergoes pH-dependent hydrolysis. It exhibits stability in acidic conditions but degrades more rapidly in alkaline environments. At 25°C, its half-life is approximately 497 hours (around 21 days) at pH 4.0, reducing significantly to 36 hours at pH 7.0, and further to 9 hours at pH 9.0. The hydrolysis mechanism involves the cleavage of the tetrazine ring, leading to the formation of defluorinated and chlorinated byproducts. This reaction follows first-order kinetics, with rate constants proportional to the concentration of hydroxide (B78521) ions fao.org.

Thermal Decomposition: Thermogravimetric analysis provides insights into this compound's decomposition under elevated temperatures. An initial decomposition, accompanied by a minor mass loss of 2%, occurs within the temperature range of 182–189°C. A more significant breakdown, involving a 96% mass loss, indicative of the complete disintegration of the tetrazine structure, is observed at 237°C. This process generates volatile chlorinated and fluorinated fragments fao.org.

Photochemical Stability: While direct photolysis data for this compound are limited, studies on structurally analogous compounds, such as clofentezine, suggest minimal UV-induced degradation under natural sunlight, implying similar stability for this compound under typical environmental UV exposure .

Metabolite Identification: For the identification of metabolites in various matrices, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed to detect primary metabolites, including potential hydrolyzed amide derivatives, particularly in soil leachates. The use of isotopic labeling, such as ¹⁴C-Diflovidazin, can facilitate the tracking of mineralization rates under both aerobic and anaerobic conditions . While some sources indicate no known metabolites herts.ac.ukwppdb.com, the hydrolysis process inherently yields byproducts fao.org.

Table 1: Hydrolysis Half-Lives of this compound at 25°C

pHHalf-Life (hours)Conditions
4.0497Buffered aqueous solution
7.036Neutral aqueous solution
9.09Alkaline aqueous solution

Table 2: Thermal Degradation Profile of this compound

Temperature Range (°C)Mass Loss (%)Decomposition Stage
182–1892Initial decomposition (melting with minor mass loss)
23796Complete breakdown of the tetrazine structure

Long-term Environmental Impact and Persistence Assessment

This compound exhibits low water solubility, ranging from 0.21–0.30 mg/L across pH 1–9 at 25°C . This low solubility, coupled with its rapid hydrolysis in alkaline soils, can limit its leaching and reduce its bioavailability, thereby affecting its environmental persistence in such conditions . Despite this, under certain environmental conditions, this compound may persist in soil and water systems herts.ac.uk. The typical aerobic soil degradation half-life (DT₅₀) for this compound is reported as 73 days, classifying it as moderately persistent herts.ac.uk.

The broader environmental impact of pesticides, including compounds like this compound, is a significant area of concern. Pesticides can persist in the environment for extended periods, leading to contamination of soil and water resources. This contamination can reduce populations of beneficial insects, such as pollinators and natural pest predators, contributing to a decline in biodiversity. Runoff from agricultural applications can disrupt aquatic ecosystems, potentially causing issues like algal blooms that deplete oxygen levels and harm aquatic life. Furthermore, the bioaccumulation of pesticides within the food chain poses risks to organisms at higher trophic levels earth.org.

In terms of specific ecotoxicological findings for this compound, its hydrolysis byproducts have shown reduced toxicity to non-target species compared to the parent compound . However, the parent compound itself is considered highly toxic to Daphnia fao.org and is known to be moderately toxic to birds, bees, and aquatic invertebrates herts.ac.uk. A case study involving zebrafish embryos highlighted the potential for this compound to cause hematopoietic toxicity. Exposure to this compound in zebrafish embryos led to damage in hematopoietic stem cells, primarily through the activation of the TLR4-NF-κB-p53 signaling pathway researchgate.net. This finding raises concerns regarding the ecological safety of this compound in aquatic environments researchgate.net.

Potential for Repurposing or Novel Therapeutic Applications

The current body of scientific literature does not extensively detail the potential for repurposing this compound for novel therapeutic applications, particularly concerning anti-inflammatory or anti-proliferative activities.

Exploration of Anti-Inflammatory or Anti-Proliferative Activities

Targeted Delivery Systems for Enhanced Efficacy and Reduced Off-Target Effects

Information regarding the development or exploration of targeted delivery systems for this compound aimed at enhanced therapeutic efficacy and reduced off-target effects is not present in the available scientific literature. Current formulation strategies for this compound are primarily focused on its agricultural application, such as aqueous suspension concentrates (SC) or granules, designed to prolong its persistence in the field . These formulations are distinct from those typically employed for targeted drug delivery in a therapeutic context.

Q & A

Q. Q1. What are the key physicochemical properties of Diflovidazin (C₁₄H₇ClF₂N₄) that influence its nematicidal activity, and how can these be systematically characterized?

Methodological Answer :

  • Physicochemical Profiling : Use techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity analysis (>98%), and differential scanning calorimetry (DSC) to determine thermal stability .
  • Bioactivity Correlation : Conduct structure-activity relationship (SAR) studies by comparing logP (lipophilicity), pKa (ionization potential), and molecular docking simulations with nematode targets (e.g., acetylcholinesterase enzymes) .

Q. Q2. What is the standard synthetic pathway for this compound, and what critical parameters govern its yield and purity?

Methodological Answer :

  • Synthesis Protocol :
    • React o-chlorobenzaldehyde with hydroxylamine sulfate to form the oxime intermediate.
    • Dehydrate the oxime under acidic conditions.
    • Perform oxidative coupling with 2,6-difluorobenzonitrile (CAS 1897-52-5) in the presence of a palladium catalyst .
  • Optimization Metrics : Monitor reaction temperature (70–90°C), solvent polarity (e.g., DMF vs. acetonitrile), and catalyst loading (1–5 mol%) to maximize yield (reported 68–72%) and minimize byproducts (e.g., unreacted nitriles) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported nematicidal efficacy data for this compound across different soil types and nematode species?

Methodological Answer :

  • Controlled Variable Analysis : Design factorial experiments isolating variables such as soil pH (4.5–8.0), organic matter content, and nematode lifecycle stage (e.g., juvenile vs. egg). Use ANOVA to identify significant interactions .
  • Mechanistic Studies : Employ RNA sequencing to compare gene expression profiles in Meloidogyne incognita (root-knot nematode) exposed to this compound in clay vs. sandy soils, focusing on metabolic pathway disruptions .

Q. Q4. What advanced analytical methods are recommended to validate the environmental degradation pathways of this compound and its metabolites?

Methodological Answer :

  • Degradation Profiling :
    • Use LC-MS/MS to identify primary metabolites (e.g., hydrolyzed amide derivatives) in soil leachates.
    • Apply isotopic labeling (¹⁴C-Diflovidazin) to track mineralization rates under aerobic/anaerobic conditions .
  • Ecotoxicology Assessment : Conduct Daphnia magna acute toxicity tests (48h LC₅₀) and soil microcosm studies to evaluate non-target organism impacts .

Experimental Design & Reproducibility

Q. Q5. How should researchers design dose-response experiments to account for this compound’s sublethal effects on nematode behavior?

Methodological Answer :

  • Behavioral Assays :
    • Use microfluidic chips to quantify nematode motility (µm/s) at sublethal concentrations (0.1–1.0 ppm).
    • Apply machine learning (e.g., convolutional neural networks) to classify avoidance behavior in Caenorhabditis elegans .
  • Statistical Validation : Report EC₅₀ values with 95% confidence intervals and include positive controls (e.g., abamectin) to benchmark efficacy .

Q. Q6. What protocols ensure reproducibility in scaled-up synthesis of this compound for field trials?

Methodological Answer :

  • Scale-Up Criteria :
    • Maintain strict temperature control (±2°C) during exothermic steps (e.g., oxidative coupling).
    • Use inline FTIR spectroscopy for real-time monitoring of intermediate formation .
  • Batch Consistency : Characterize three consecutive batches using HPLC-UV (λ = 254 nm) and report relative standard deviation (RSD < 2%) for purity .

Data Interpretation & Theoretical Frameworks

Q. Q7. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about this compound’s mode of action?

Methodological Answer :

  • Hypothesis Development :
    • Novelty: Investigate uncharacterized targets (e.g., nematode GPCRs) via CRISPR-Cas9 knockout screens.
    • Ethical Compliance: Adopt OECD Guidelines 207 (earthworm toxicity) to assess non-target risks .
  • Theoretical Alignment : Align with the "One Health" framework to evaluate agricultural, environmental, and human health trade-offs .

Contradiction Analysis & Peer Review Preparation

Q. Q8. What strategies mitigate discrepancies between in vitro and in vivo nematicidal activity data for this compound?

Methodological Answer :

  • Translational Validation :
    • Compare in vitro IC₅₀ (enzyme inhibition assays) with in vivo LC₉₀ (pot trials) using the same nematode strain.
    • Apply pharmacokinetic modeling to estimate bioaccumulation factors in plant root exudates .
  • Peer Review Transparency : Disclose all raw data (e.g., NMR spectra, dose-response curves) in supplementary materials, adhering to Beilstein Journal’s reproducibility standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diflovidazin
Reactant of Route 2
Reactant of Route 2
Diflovidazin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.